3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Description
3,4-Dihydro-1,7-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a ketone group at position 2. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol . The compound is commercially available from suppliers such as BLD Pharm Ltd. (purity: 97%, CAS: 885272-20-8) and AK Scientific (purity: 95%) , underscoring its utility in medicinal chemistry and organic synthesis.
Key synthetic routes include catalytic dehydrogenation of substituted indene derivatives (e.g., 6-methoxy precursors) and reductive debenzylation of benzyl-protected intermediates . Its structural flexibility allows for functionalization at positions 3, 4, 5, 6, and 8, enabling diverse pharmacological applications.
Properties
IUPAC Name |
3,4-dihydro-1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQRUXZWPUNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696852 | |
| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-20-8 | |
| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,4-Dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the naphthyridine family, which is known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (A2780) models .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.0 | Induction of apoptosis |
| A2780 | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also exhibited significant anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating chronic inflammatory conditions .
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. Studies have reported that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases .
Case Study 1: Breast Cancer Treatment
In a study evaluating the effects of this compound on MDA-MB-231 cells, researchers found that treatment with this compound led to a significant decrease in cell viability after 48 hours. The study utilized flow cytometry to analyze apoptosis markers and confirmed an increase in early apoptotic cells upon treatment .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of this compound resulted in a marked reduction in paw edema and decreased levels of inflammatory mediators in serum samples .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 3,4-dihydro-1,7-naphthyridin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents to combat resistant bacterial infections. Studies have shown that derivatives of naphthyridine compounds can inhibit the growth of pathogens effectively.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various derivatives of naphthyridine have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, making it a focus for cancer therapeutic research.
Biochemical Research
Enzyme Inhibition Studies
this compound is utilized in enzyme inhibition studies to evaluate its binding affinity to specific enzymes. This is crucial for understanding its pharmacological profile and potential therapeutic applications. For instance, studies have assessed its interaction with kinases and other important biological targets .
Proteomics and Binding Affinity Assessments
The compound is also used in proteomics research due to its ability to bind selectively to proteins. This property is valuable for studying protein interactions and functions within biological systems. Binding affinity assays help elucidate the compound's mechanism of action at the molecular level.
Synthetic Applications
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as an intermediate in synthesizing more complex naphthyridine derivatives. Its unique bicyclic structure allows chemists to modify it further to create compounds with enhanced biological activities or novel properties .
Synthesis via Advanced Methods
The compound can be synthesized through various methods, including microwave-assisted reactions and cyclization techniques. These methods often yield higher purity and better yields compared to traditional synthesis routes. The use of microwave irradiation has been shown to reduce reaction times significantly while increasing the efficiency of the synthesis process.
Case Study 1: Antimicrobial Activity
A study conducted by Fadel et al. demonstrated that specific derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship where modifications at specific positions enhanced antimicrobial efficacy .
Case Study 2: Anticancer Effects
In another research study published in the European Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that certain modifications led to increased cytotoxicity and selective targeting of cancer cells while sparing normal cells.
Comparison with Similar Compounds
1,7-Naphthyridinone vs. 1,8-Naphthyridinone Derivatives
The positional isomerism between 1,7- and 1,8-naphthyridinone derivatives significantly impacts biological activity and synthetic accessibility:
Substituted Derivatives: Methoxy, Chloro, and Hydroxy Groups
Functional group substitutions alter physicochemical properties and biological profiles:
Comparison with 1,5-Naphthyridinones
1,5-Naphthyridinones differ in ring connectivity, leading to distinct electronic and steric properties:
The 1,7-naphthyridinone scaffold generally offers greater synthetic versatility for functionalization compared to 1,5 analogs.
Preparation Methods
Synthesis via Inverse Electron-Demand Diels–Alder Reaction
A prominent and efficient synthetic approach involves the inverse electron-demand Diels–Alder (IEDDA) reaction starting from 1,2,4-triazines bearing acylamino groups with terminal alkyne side chains. This method has been extensively applied to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones and is adaptable to the 1,7-naphthyridinone framework with suitable precursors.
Preparation of 1,2,4-triazines: The key triazine intermediates are synthesized by condensation of phenylglyoxal with S-methylthiosemicarbazide, followed by oxidation with meta-chloroperbenzoic acid (MCPBA) to yield 3-methylsulfonyl-5-phenyl-1,2,4-triazine derivatives.
Sonogashira Cross-Coupling: Terminal alkynes on the triazine undergo Sonogashira coupling with aryl halides to introduce aryl substituents.
Intramolecular IEDDA Reaction: Heating or microwave irradiation induces an intramolecular cycloaddition, forming the fused 3,4-dihydro-naphthyridinone ring system.
Microwave Irradiation: Utilizing microwave activation significantly reduces reaction times, improves yields, and minimizes side reactions compared to conventional heating.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Triazine synthesis | Phenylglyoxal + S-methylthiosemicarbazide, oxidation with MCPBA | Key intermediate, 87% yield |
| Sonogashira coupling | Terminal alkyne + aryl halide, Pd catalyst | Aryl-substituted triazine |
| Intramolecular IEDDA reaction | Microwave irradiation, solvent-dependent | 3,4-Dihydro-naphthyridinone, high purity and yield |
This method's modular nature allows for diverse functionalization, making it a versatile route to substituted 3,4-dihydro-1,7-naphthyridin-2(1H)-ones by adjusting the triazine and alkyne substituents.
Condensation of 3-Aryl-2-chloro-1,7-naphthyridines with Aminonicotinic Acid
Another synthetic strategy involves nucleophilic aromatic substitution on 3-aryl-2-chloro-naphthyridines with 2-aminonicotinic acid under acidic conditions, often assisted by microwave irradiation to enhance reaction efficiency.
- React 3-aryl-2-chloro-1,7-naphthyridine with 2-aminonicotinic acid in glacial acetic acid.
- Use microwave irradiation to accelerate the reaction, typically achieving completion within hours.
- The reaction proceeds via substitution of the chlorine atom by the amino group, followed by intramolecular cyclization to form the naphthyridinone core.
Reflux Condensation with Amines in Ethanol
A more classical approach involves refluxing appropriate naphthyridine precursors with amines in ethanol in the presence of a base such as triethylamine.
- Mix the naphthyridine precursor (e.g., chlorinated or keto-substituted) with the corresponding amine and triethylamine in absolute ethanol.
- Reflux the mixture for approximately 3 hours.
- Upon cooling, add water to precipitate the product.
- Filter, wash, dry, and recrystallize from ethanol to obtain pure this compound derivatives.
This method is effective for synthesizing substituted derivatives and is amenable to scale-up due to mild conditions and straightforward workup.
Comparative Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 3,4-dihydro-1,7-naphthyridin-2(1H)-one, and how are intermediates characterized?
The compound is typically synthesized via catalytic hydrogenation of nitro-pyridine precursors followed by dehydration. For example, 4-ethoxycarbonylmethyl-2-methoxy-5-nitropyridine undergoes hydrogenation (PtO₂, H₂, 3 atm) to yield 3-hydroxy-6-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, which is dehydrated using TsCl/pyridine at 150°C to form the final product . Characterization relies on NMR, IR, and mass spectrometry, with IR carbonyl peaks at ~1700 cm⁻¹ confirming lactam formation .
Q. How can structural ambiguities in dihydro-naphthyridinone derivatives be resolved using spectroscopic data?
Key methods include:
- ¹H NMR : Integration of diastereotopic protons in the 3,4-dihydro ring confirms stereochemistry.
- IR spectroscopy : Lactam carbonyl stretching frequencies (~1680–1700 cm⁻¹) differentiate regioisomers (e.g., 1,7- vs. 1,8-naphthyridinones) .
- X-ray crystallography : Resolves substituent positioning in cases of ambiguous NOE correlations .
Q. What are the recommended storage conditions for this compound derivatives?
Store under inert gas (e.g., argon) at room temperature, protected from light and moisture, to prevent oxidation or hydrolysis of the lactam ring. Derivatives with electron-withdrawing substituents (e.g., nitro groups) require stricter moisture control .
Advanced Research Questions
Q. How can microwave-assisted inverse electron-demand Diels–Alder (IEDDA) reactions optimize the synthesis of substituted dihydro-naphthyridinones?
Microwave activation accelerates IEDDA reactions between 1,2,4-triazines and terminal alkynes, enabling rapid cyclization to form 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. Key parameters include:
- Temperature: 120–150°C (microwave irradiation, 30–60 min).
- Solvent: DMF or toluene for solubility and dielectric heating.
- Catalyst-free conditions reduce side reactions, achieving yields >75% .
Q. What strategies improve regioselectivity in the functionalization of this compound?
- Electrophilic substitution : Nitration occurs preferentially at the 5-position due to electron-rich pyridone ring activation .
- Cross-coupling : Sonogashira coupling with aryl halides targets the 7-position when using Pd(PPh₃)₄/CuI catalysis .
- Phosphorus oxychloride (POCl₃) : Converts lactam to 2-chloro-1,7-naphthyridine, enabling further nucleophilic substitutions .
Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways for dihydro-naphthyridinone derivatives?
Density functional theory (DFT) calculations:
- Model transition states for IEDDA reactions, identifying steric/electronic barriers.
- Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices and frontier molecular orbitals .
Q. What experimental evidence supports the role of dihydro-naphthyridinones as intermediates in photocyclization reactions?
Photocyclization of 4-methacrylamidopyridine under UV light (benzene/AcOH) generates 3-methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one via a [4+2] cycloaddition intermediate. Reaction progress is monitored by quenching aliquots and analyzing via HPLC-MS .
Q. How can conflicting spectral data for dihydro-naphthyridinone derivatives be reconciled?
Case study: IR spectra of this compound (1700 cm⁻¹) vs. 1,5-naphthyridinone (1680 cm⁻¹) reflect differences in ring strain and conjugation. Cross-validation with X-ray structures and variable-temperature NMR resolves such discrepancies .
Methodological Guidance
Designing a kinetic study to compare traditional vs. microwave-assisted synthesis:
- Control parameters : Reactant concentrations, temperature, and catalyst loading.
- Data collection : Monitor reaction progress via in-situ FTIR or LC-MS.
- Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation for each method .
Approach for scaling up dihydro-naphthyridinone synthesis while minimizing impurities:
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Quality control : HPLC purity >95% (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
